N-メチルメタクリルアミド

説明

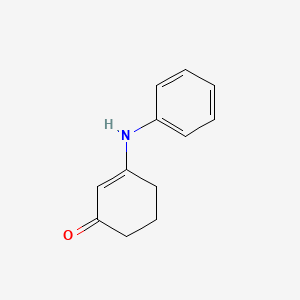

N-Methylmethacrylamide (NMM) is a synthetic monomer with a wide range of applications in the fields of polymer science, biochemistry and biomedical engineering. It has been used in a variety of laboratory experiments including the synthesis of polymers, the production of protein-based materials, the study of enzyme kinetics, and the investigation of cell-surface interactions. NMM is also used in the production of medical devices and implants.

科学的研究の応用

立体特異的ラジカル重合

N-メチルメタクリルアミド: は、立体特異的ラジカル重合に使用され、高シンジオタクチックなポリマーを生成します 。このプロセスは重要です。なぜなら、熱安定性や溶解性などのポリマーの物理的特性は、分子鎖の配置に大きく影響されるからです。 研究者は、溶媒の極性や温度などの重合条件を制御することで、高いシンジオタクチック性(最大95%)を実現できます。これは、産業用途で特定の特性を持つ材料を開発するために不可欠です .

生体医用アプリケーション

水溶性ポリマーを形成する能力により、N-メチルメタクリルアミドは、生体医用分野で頻繁に使用されています。N-メチルメタクリルアミドから誘導されたポリマーは、ドラッグデリバリーシステム、組織工学足場、生体適合性コーティングなど、さまざまな生体医用目的に合わせて調整できます。 制御された重合によって達成された立体規則性は、これらの材料の生体適合性と分解速度に影響を与え、医療用インプラントやその他のヘルスケア用途に適したものにします .

共重合への溶媒効果

N-メチルメタクリルアミドのメチルメタクリレートなどの他のモノマーとの共重合挙動は、溶媒の選択に大きく影響されます 。これは、溶媒とモノマー間の相互作用によるものであり、水素結合や双極子-双極子相互作用が含まれます。 これらの効果を理解することで、化学者は、コーティング、接着剤、および独自の機械的および化学的耐性特性を持つフィルムなど、特定の用途に必要な特性を持つ共重合体を設計できます .

水素結合研究

N-メチルメタクリルアミド: は、さまざまな溶媒における水素結合相互作用を研究するためのモデル化合物として役立ちます 。これらの研究は、さまざまな環境におけるアミド基の挙動を理解するために不可欠であり、特定の溶解性と相互作用特性を持つポリマーの設計に関連しています。 このような知識は、溶媒とポリマーの相互作用が重要な役割を果たす材料科学や医薬品などの分野で価値があります .

タクチックポリマーの合成

N-メチルメタクリルアミドを使用したタクチックポリマーの合成は、材料特性に対するタクチック性の影響のため、関心の高い分野です 。タクチックポリマーは、主鎖に沿って規則的な立体化学のパターンを持っています。これは、より高い強度、より優れた光学透明性、および改善された熱特性を持つ材料につながる可能性があります。 研究者は、これらの利点を高度な材料用途で活用するために、これらのポリマーを高い精度で合成することを目指しています .

ラジカル開始剤と重合速度論

N-メチルメタクリルアミド: は、さまざまなラジカル開始剤が重合速度論に与える影響を研究するためにも使用されます 。科学者は、さまざまな開始剤がどのようにポリマー鎖の成長に影響するかを分析することで、より効率的な重合プロセスを開発できます。 この研究は、工業用ポリマー生産において意味があります。なぜなら、重合プロセスを最適化することで、コスト削減と材料性能の向上につながるからです .

作用機序

Target of Action

N-Methylmethacrylamide, often used in the preparation of water-soluble polymers for biomedical purposes , primarily targets the process of radical polymerization . The compound interacts with radical initiators, which are substances that can produce free radicals to initiate the polymerization process .

Mode of Action

The interaction of N-Methylmethacrylamide with its targets results in the formation of polymers . The compound is polymerized using radical initiators under various conditions . The resulting polymers exhibit a rich syndiotactic configuration, a specific arrangement of atoms in the polymer chain .

Biochemical Pathways

The primary biochemical pathway affected by N-Methylmethacrylamide is the radical polymerization pathway . The compound’s interaction with radical initiators leads to the formation of polymers with a specific stereochemistry . The solvent effect and monomer concentration also play a significant role in determining the stereochemistry of the polymerization .

Result of Action

The molecular and cellular effects of N-Methylmethacrylamide’s action primarily involve changes in the structure and properties of polymers. By influencing the stereochemistry of polymerization, N-Methylmethacrylamide can affect the physical and chemical properties of the resulting polymers . This can have significant implications in various applications, particularly in the creation of water-soluble polymers for biomedical purposes .

Action Environment

The action, efficacy, and stability of N-Methylmethacrylamide can be influenced by various environmental factors. For instance, the solvent used in the polymerization process can affect the stereochemistry of the resulting polymers . Similarly, the temperature and concentration of the monomer can also impact the polymerization process .

生化学分析

Biochemical Properties

N-Methylmethacrylamide plays a significant role in biochemical reactions, particularly in the polymerization process. It interacts with various enzymes, proteins, and other biomolecules. For instance, N-Methylmethacrylamide can be polymerized using radical initiators such as a,a-Azobisisobutyronitrile and benzoyl peroxide . The interaction between N-Methylmethacrylamide and these initiators leads to the formation of polymers with specific stereochemical properties. The nature of these interactions is influenced by factors such as solvent polarity and monomer concentration .

Cellular Effects

N-Methylmethacrylamide affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that N-Methylmethacrylamide can induce changes in the expression of genes involved in cell cycle regulation and apoptosis. Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of metabolites .

Molecular Mechanism

The molecular mechanism of action of N-Methylmethacrylamide involves several key processes. At the molecular level, N-Methylmethacrylamide exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, N-Methylmethacrylamide can bind to specific proteins, altering their activity and leading to downstream effects on cellular processes. Additionally, it can inhibit or activate enzymes involved in metabolic pathways, thereby influencing cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Methylmethacrylamide can change over time. The stability and degradation of N-Methylmethacrylamide are important factors that influence its long-term effects on cellular function. Studies have shown that N-Methylmethacrylamide is relatively stable under certain conditions, but it can degrade over time, leading to changes in its biochemical properties and cellular effects. Long-term exposure to N-Methylmethacrylamide can result in alterations in cell function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of N-Methylmethacrylamide vary with different dosages in animal models. At low doses, N-Methylmethacrylamide may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of N-Methylmethacrylamide can result in toxic or adverse effects, including cell death and tissue damage .

Metabolic Pathways

N-Methylmethacrylamide is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels by influencing the activity of metabolic enzymes. For example, N-Methylmethacrylamide can inhibit or activate enzymes involved in glycolysis, leading to changes in the levels of glycolytic intermediates. Additionally, it can interact with cofactors such as NADH and ATP, further influencing metabolic pathways .

Transport and Distribution

The transport and distribution of N-Methylmethacrylamide within cells and tissues are critical for its activity and function. N-Methylmethacrylamide can be transported across cell membranes through specific transporters or binding proteins. Once inside the cell, it can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The distribution of N-Methylmethacrylamide within cells can influence its biochemical properties and cellular effects .

Subcellular Localization

The subcellular localization of N-Methylmethacrylamide is important for its activity and function. N-Methylmethacrylamide can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, N-Methylmethacrylamide can be localized to the nucleus, where it can interact with nuclear proteins and influence gene expression. Additionally, it can be targeted to the mitochondria, affecting mitochondrial function and metabolism .

特性

IUPAC Name |

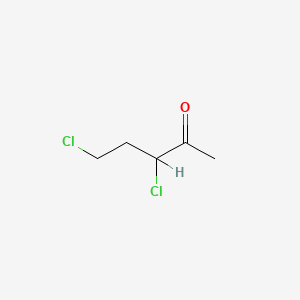

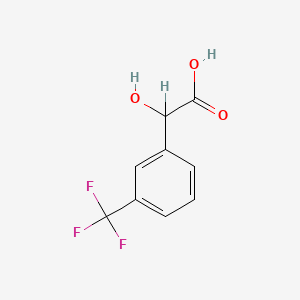

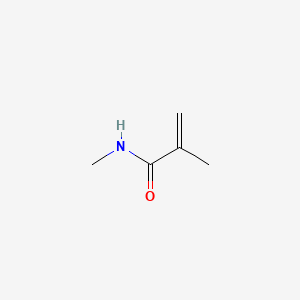

N,2-dimethylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c1-4(2)5(7)6-3/h1H2,2-3H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFKDPJRCBCBQNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28554-25-8 | |

| Record name | 2-Propenamide, N,2-dimethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28554-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30192124 | |

| Record name | N-Methylmethacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3887-02-3 | |

| Record name | Methylmethacrylamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3887-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylmethacrylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003887023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methylmethacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,2-dimethylacrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.299 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYLMETHACRYLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A9129974J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes N-Methylmethacrylamide (N-methylmethacrylamide) a useful monomer in polymer chemistry?

A1: N-methylmethacrylamide is a monomer known for its ability to form long-lived propagating polymer radicals. [, ] This characteristic allows for controlled polymerization reactions, leading to the synthesis of polymers with well-defined structures and properties. [] These long-lived radicals are particularly useful in block copolymer synthesis. [] Additionally, N-methylmethacrylamide based polymers are known for their hydrophilicity. []

Q2: How does the solvent environment affect the radical polymerization of N-methylmethacrylamide?

A2: Solvent choice significantly influences the radical copolymerization behavior of N-methylmethacrylamide, especially with monomers like methyl methacrylate. [] Solvents like benzene promote self-association of N-methylmethacrylamide through hydrogen bonding and dipole-dipole interactions. [] This leads to higher reactivity ratios (r1) for the amide monomer, ultimately affecting the copolymer composition and properties. Interestingly, even the polymerization of N,N-dimethylacrylamide, often considered solvent-independent, is influenced by benzene, likely due to dipole-dipole interactions. []

Q3: How does the structure of N-methylmethacrylamide and related acrylamides influence their reactivity in hydrogen-transfer polymerization?

A4: The rate of base-catalyzed hydrogen-transfer polymerization of acrylamide derivatives, including N-methylmethacrylamide, is significantly impacted by the number and position of methyl substituents. [] The order of decreasing reactivity is: acrylamide > crotonamide > methacrylamide > N-methylacrylamide > N-methylcrotonamide > tiglinamide > N-methylmethacrylamide >> α-chlorocrotonamide ≃ α-cyanocrotonamide. [] This reactivity trend affects both the polymerization rate and the molecular weight of the resulting polyamides. []

Q4: What unique polymerization behavior is observed with N-methylmethacrylamide in cyclohexane?

A5: Polymerization of N-methylmethacrylamide in cyclohexane deviates from typical behavior by forming stable propagating radicals and proceeding heterogeneously. [] This results in unique kinetic characteristics where the polymerization rate depends on both the initiator (AIBN) and monomer concentrations. []

Q5: How can N-methylmethacrylamide be utilized in the synthesis of hyperbranched polymers?

A6: Hyperbranched polymers can be synthesized using N-methylmethacrylamide through initiator-fragment incorporation radical copolymerization with ethylene glycol dimethacrylate. [] This technique exploits the reactivity of both monomers to create highly branched polymer structures with unique properties.

Q6: Are there any examples of N-methylmethacrylamide derivatives being employed in organic synthesis beyond polymerization?

A7: Yes, N-(2-iodophenyl)-N-methylmethacrylamide derivatives have been successfully used in metal-free sulfur dioxide insertion reactions under ultraviolet irradiation. [] This method offers a novel route to synthesize sulfonated cyclic compounds under mild conditions. []

Q7: Can N-methylmethacrylamide-based polymers be used in solid-state battery applications?

A8: Recent research explores using copolymers containing N-methylmethacrylamide, such as poly(hexafluoroisopropyl methacrylate-co-N-methylmethacrylamide) (PHFNMA), in solid-state batteries. [] When combined with single-ion lithiated polyvinyl formal, it forms a dynamic supramolecular polymer electrolyte (SH-SPE) with promising properties for battery applications. []

Q8: What spectroscopic techniques are helpful for studying N-methylmethacrylamide-containing polymers?

A9: Electron Spin Resonance (ESR) spectroscopy is highly valuable for studying N-methylmethacrylamide polymerization. [, , , ] It allows for the direct observation and characterization of long-lived propagating polymer radicals, providing insights into the polymerization mechanism and kinetics. [, , , ] Additionally, spectroscopic techniques like NMR and Infrared spectroscopy are used to determine the structure of N-methylmethacrylamide-based polymers. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Imidazole, 4,5-dihydro-1-[3-(triethoxysilyl)propyl]-](/img/structure/B1583265.png)